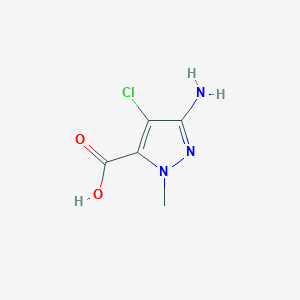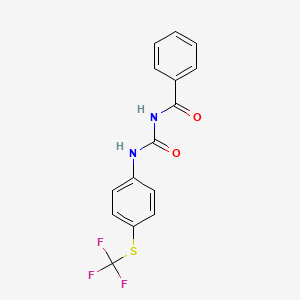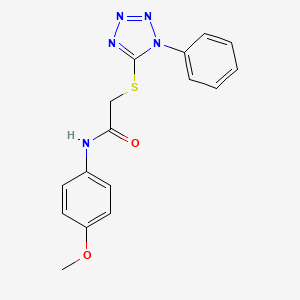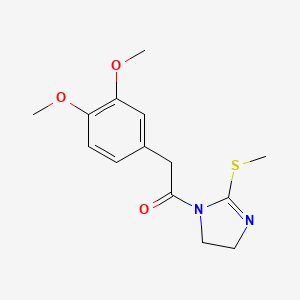
5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, also known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOT is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Properties
The derivative of 1,2,4-triazole, particularly the 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is primarily involved in the synthesis and study of its physicochemical properties. It serves as a fundamental structure in the development of various biologically active substances. Research has highlighted its significant pharmacological potential, including antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).
Additionally, the compound has been used in synthesizing new derivatives like iminoethers of 2-(5-(2-, 3-, 4-methoxyphenyl and 3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-ylthio)acetatic acids, indicating its role in creating a variety of chemical structures (Sameluk & Kaplaushenko, 2015). Further, its derivatives have been investigated for their physical and chemical properties and have undergone primary pharmacological screening, showcasing their significance in scientific research.
Pharmacological Potential
Studies have shown that derivatives of 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit promising pharmacological activities. The compound and its derivatives are part of a class that can exhibit antitumor, anti-inflammatory, and antioxidant activities, which are highly valuable in medicinal chemistry and pharmacology (Sameluk & Kaplaushenko, 2015).
Antiradical Activity
The compound's derivatives have also been studied for their antiradical activity. One study highlights that 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit significant antiradical activity. This property is crucial as it may contribute to the development of antioxidants that can mitigate the effects of free radicals on the body, potentially preventing or treating various diseases like diabetes and autoimmune diseases (Safonov & Nosulenko, 2021).
Anti-Tuberculosis Activity
Additionally, certain derivatives have shown anti-tuberculosis activity, particularly against the M. bovis strain. This finding is significant for developing new treatments for tuberculosis, a disease that remains a global health challenge (Safonov & Zazharskyi, 2019).
Molecular Structure Analysis
The molecular and crystal structures of derivatives like 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione have been determined through X-ray diffraction analysis. These studies provide insights into the structural details of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Askerov et al., 2019).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-18-11-6-4-10(5-7-11)13-15-16-14(20)17(13)9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUMQJLYGAOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)


![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)
![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)


